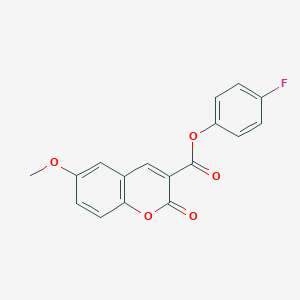

4-fluorophenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

Description

Properties

IUPAC Name |

(4-fluorophenyl) 6-methoxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FO5/c1-21-13-6-7-15-10(8-13)9-14(17(20)23-15)16(19)22-12-4-2-11(18)3-5-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLVTICGPQBQLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)OC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluorophenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves a multi-step process. One common method includes the condensation of 4-fluorophenyl acetic acid with 6-methoxy-2H-chromen-2-one under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the chromene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-fluorophenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-fluorophenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-fluorophenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Table 1: Dihedral Angles Between Coumarin and Aromatic Rings in Selected Derivatives

- Planarity and Steric Effects: The 4-fluorophenyl group in the target compound is expected to induce nonplanar geometries due to steric repulsion between the fluorine atom and the coumarin core, as observed in fluorophenyl-substituted metalloporphyrins and triazole derivatives . This contrasts with planar geometries in non-fluorinated analogs like II .

Supramolecular and Crystallographic Features

- Methoxy-Substituted Analog (I) : Forms zig-zag chains via C–H⋯O interactions, with methoxy groups contributing to planar conformations .

- Trifluoromethyl-Substituted Analog (III) : Exhibits a larger dihedral angle (62.97°) due to steric bulk of the CF₃ group, leading to disrupted packing and reduced planarity .

- Target Compound : The 4-fluorophenyl group may promote perpendicular orientation relative to the coumarin plane (as in ), creating unique crystal packing motifs via C–F⋯H or π-stacking interactions .

Biological Activity

4-Fluorophenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene class, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on existing literature.

Chemical Structure and Properties

The compound can be described by its IUPAC name: 4-fluorophenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate . Its molecular formula is , indicating the presence of a fluorine atom, a methoxy group, and a chromene core, which are crucial for its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 314.30 g/mol |

| IUPAC Name | 4-fluorophenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate |

| CAS Number | Not Available |

Anticancer Properties

Research indicates that compounds with chromene structures exhibit significant anticancer activity. For instance, similar derivatives have shown the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism typically involves the modulation of signaling pathways related to cell growth and survival.

- Cell Proliferation Inhibition : Studies have demonstrated that chromene derivatives can effectively inhibit the proliferation of cancer cells by targeting specific kinases involved in cell cycle regulation.

- Induction of Apoptosis : The activation of apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins has been observed in vitro.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are attributed to its ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX). These enzymes play critical roles in the inflammatory response:

- Inhibition of COX Enzymes : The presence of the fluorine atom enhances the compound's ability to bind to COX enzymes, reducing the production of inflammatory mediators.

- Lipoxygenase Inhibition : Similar studies have shown that derivatives can inhibit LOX activity, further contributing to their anti-inflammatory effects.

The biological activity of 4-fluorophenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is primarily mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The compound binds to key enzymes involved in cancer progression and inflammation, modulating their activity.

- Molecular Docking Studies : Computational studies suggest that the fluorine atom enhances binding affinity through halogen bonding interactions, which increases the compound's efficacy against target proteins.

Case Studies and Research Findings

Several studies have evaluated the biological activity of chromene derivatives similar to 4-fluorophenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate:

- Study on Anticancer Activity : A study reported that chromene derivatives exhibited IC50 values ranging from 5 to 20 µM against various cancer cell lines, indicating potent anticancer effects .

- Anti-inflammatory Activity Assessment : Another study highlighted that specific derivatives showed significant inhibition (IC50 < 10 µM) against COX-2 and LOX enzymes, confirming their potential as anti-inflammatory agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.